Dinotefuran D3
CAS No.:
Cat. No.: VC0201859
Molecular Formula: C₇H₁₁D₃N₄O₃
Molecular Weight: 205.23
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₇H₁₁D₃N₄O₃ |
|---|---|
| Molecular Weight | 205.23 |
Introduction
Chemical Structure and Properties
Dinotefuran D3 maintains the core structure of dinotefuran with the specific modification of three deuterium atoms replacing the hydrogens in the methyl group (N-methyl-d3).
Chemical Identity
| Parameter | Description |
|---|---|
| Chemical Name | N''-(Methyl-d3)-N-nitro-N'-[(tetrahydro-3-furanyl)methyl]guanidine |
| Alternative Name | (±)-Dinotefuran-d3 (N-methyl-d3) |
| Molecular Formula | C7H11D3N4O3 |
| Molecular Weight | 205.23 g/mol |
| CAS Number | Not provided in sources |
| InChI | InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) (for parent compound) |
The molecular structure features a guanidine core with a nitro group and a tetrahydrofuranyl methyl substituent, where the methyl group attached to a nitrogen atom contains three deuterium atoms instead of hydrogen .
Physical Properties
Dinotefuran D3 exists as a solid with properties similar to the parent compound dinotefuran, with some distinct characteristics due to its deuterium labeling.
Physical Characteristics
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Off-white to light beige |
| Odor | Odorless |
| Density | 1.40 g/cm³ (20°C) |
| Solubility | Soluble in acetonitrile (used as solvent in reference standards) |
| Storage Conditions | 4°C recommended |
The physical properties of Dinotefuran D3 are largely consistent with the parent compound, with the deuteration having minimal impact on most physical characteristics .
| Product Form | Specifications | Provider Example |
|---|---|---|
| Solution | 100 µg/ml in Acetonitrile | HPC Standards |
| Solid | 1mg, 10mg | CymitQuimica |
These commercial standards are intended for laboratory use in analytical chemistry, particularly for mass spectrometry applications where isotope-labeled internal standards are valuable for quantification purposes .
Applications and Uses
Research and Analytical Applications
Dinotefuran D3 serves several important functions in research and analytical settings:
-
Internal Standard: Primary use as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) analyses for the quantification of dinotefuran in environmental and biological samples.
-
Tracer Studies: Potential application in metabolism and environmental fate studies to track the movement and transformation of dinotefuran.
-
Quality Control: Used in quality control procedures for analytical methods measuring neonicotinoid insecticides.
-
Method Development: Valuable in the development and validation of new analytical methods for detecting and quantifying dinotefuran residues .
The compound is strictly designated for research and experimental purposes only, with explicit restrictions against use on humans or for animal medicines, foods, household products, or cosmetics .
| Hazard Category | Classification |
|---|---|
| Environmental Hazards | Very toxic to aquatic life with long lasting effects (Category 1) |
| Signal Word | Warning |
| Hazard Statements | H410: Very toxic to aquatic life with long lasting effects |
| Precautionary Statements | P273: Avoid release to the environment P391: Collect spillage P501: Dispose of contents/container to hazardous or special waste collection point |
These classifications indicate the compound should be handled with appropriate environmental precautions in laboratory settings .
Comparison with Parent Compound
Dinotefuran vs. Dinotefuran D3
| Property | Dinotefuran | Dinotefuran D3 |
|---|---|---|
| Molecular Formula | C7H14N4O3 | C7H11D3N4O3 |
| Molecular Weight | 202.21 g/mol | 205.23 g/mol |
| Primary Use | Insecticide | Analytical standard |
| Target System (if used as insecticide) | Nicotinic acetylcholine receptors | N/A (research use only) |
| Environmental Concerns | Potential endocrine-disrupting effects, can affect ecdysis and sex ratios in certain organisms | Similar environmental classification as parent compound |
The parent compound dinotefuran has been reported to have various biological effects, including impacts on the nervous system and immune system in various species. It can delay pupation and emergence in Chironomus kiinensis and cause shifts in sex ratios toward male-dominated populations at increasing concentrations .
Current Research and Future Directions
Research specifically on Dinotefuran D3 is limited in the scientific literature, with most studies focusing on the parent compound dinotefuran. Current research on dinotefuran has investigated its potential endocrine-disrupting effects, particularly its ability to disrupt ecdysis (molting) and sex ratios in certain organisms by dysregulating gene expression .
For example, a study on Chironomus kiinensis found that low doses of dinotefuran delayed pupation and emergence via inhibiting ecdysis, with sex ratios of adults shifting toward male-dominated populations as dinotefuran concentration increased. The study also observed significant downregulation of ecdysis genes (ecr, usp, E74, and hsp70) and upregulation of vtg gene expression .
While these studies focus on the parent compound, they highlight potential areas where isotope-labeled standards like Dinotefuran D3 could be employed for more precise quantification and tracking in environmental and toxicological research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume